Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-
Description
The compound Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- (hereafter referred to as the "target compound") is a benzoic acid derivative featuring a substituted imidazolidinone ring. Its structure comprises a benzoic acid moiety linked to an imidazolidin-2-one ring, which is further substituted at the 3-position with a 4-(1-piperidinyl)phenyl group (Figure 1). The piperidinyl substituent introduces a bulky, nitrogen-containing heterocycle, which may enhance lipophilicity and influence binding interactions with biological targets such as enzymes or receptors.
Properties
CAS No. |
651749-00-7 |
|---|---|
Molecular Formula |
C21H23N3O3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-[2-oxo-3-(4-piperidin-1-ylphenyl)imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C21H23N3O3/c25-20(26)16-5-4-6-19(15-16)24-14-13-23(21(24)27)18-9-7-17(8-10-18)22-11-2-1-3-12-22/h4-10,15H,1-3,11-14H2,(H,25,26) |
InChI Key |
MFPRVDJOQSBVDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N3CCN(C3=O)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Theoretical Basis
The redox-annulation approach represents one of the most promising methodologies for constructing the imidazolidinone core of the target compound. This method involves the reaction of α-ketoamides with cyclic secondary amines such as piperidine derivatives. This reaction pathway is particularly noteworthy as it establishes the core heterocyclic structure in a single transformation.
Detailed Reaction Mechanism
The mechanism proceeds through several key intermediates:
- Initial formation of an N,O-acetal intermediate between the α-ketoamide and the amine
- Loss of benzoic acid to generate an azomethine ylide
- Re-engagement with benzoic acid to form a second N,O-acetal
- Ring closure to yield the imidazolidinone product
What distinguishes this approach is that it represents a redox-neutral transformation in which an amine α-C–H bond is replaced by a C–N bond in the context of five-membered ring formation.
Experimental Conditions
For the synthesis of the target compound via redox-annulation, the following conditions have proven effective:
Table 1: Optimized Reaction Conditions for Redox-Annulation
| Parameter | Condition | Observation |
|---|---|---|
| Catalyst | Benzoic acid (10-20 mol%) | Significantly accelerates the transformation |
| Solvent | Toluene or dichloromethane | Provides optimal solubility and reaction rates |
| Temperature | 80-110°C | Required for challenging substrates like piperidine |
| Reaction time | 8-24 hours | Extended times needed for complete conversion |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of intermediates |
The redox-annulation typically proceeds with good to excellent yields (60-85%) for various substrates, though reaction times may need adjustment depending on the specific substitution patterns.
Decarboxylative Cyclization Strategy
Methodology Overview
An alternative approach for constructing the imidazolidinone core involves decarboxylative cyclization, which has been successfully applied to related structures. This method typically employs amino acid precursors such as proline derivatives that undergo condensation with α-ketoamides followed by decarboxylation.
Application to Target Compound
For the synthesis of benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-, this approach would require:
- Preparation of an appropriately substituted 3-aminobenzoic acid derivative
- Condensation with an α-ketoamide bearing the 4-(1-piperidinyl)phenyl group
- Decarboxylative cyclization to form the imidazolidinone ring
Reaction Conditions
Table 2: Decarboxylative Cyclization Conditions
| Reagent/Condition | Specification | Function |
|---|---|---|
| Solvent | DMF or DMSO | Facilitates high-temperature reactions |
| Base | K₂CO₃ or Na₂CO₃ | Promotes decarboxylation |
| Temperature | 120-150°C | Necessary for decarboxylation step |
| Additives | 4Å molecular sieves | Removes water to drive condensation |
| Purification | Silica gel chromatography | Separation of product from byproducts |
This method has been reported to provide the desired imidazolidinone products with trans-stereochemistry in excellent yields for similar structures.
Stepwise Synthesis Approaches
Multi-Component Assembly Strategy
A pragmatic approach to synthesizing the target compound involves stepwise construction from simpler building blocks. This approach offers flexibility in introducing different functional groups and can often be performed under milder conditions.
Key Building Blocks
The synthesis can be conceptualized using the following building blocks:
- Suitably substituted 3-aminobenzoic acid
- 4-(1-piperidinyl)benzaldehyde or equivalent
- Isocyanate or isothiocyanate derivatives for imidazolidinone formation
Representative Synthetic Sequence
A potential stepwise synthesis would proceed as follows:
- Protection of the carboxylic acid group of 3-aminobenzoic acid
- Condensation with 4-(1-piperidinyl)benzaldehyde to form an imine
- Reduction of the imine to the corresponding secondary amine
- Reaction with an appropriate isocyanate derivative
- Cyclization to form the imidazolidinone ring
- Deprotection of the carboxylic acid group
This approach draws inspiration from patented methodologies for related compounds described in patent literature.
Synthesis via Functionalized Intermediates
Piperidine-Containing Building Blocks
Several patents describe methods for constructing piperidine-containing aromatic compounds that could serve as intermediates for our target molecule. These approaches typically involve:
- Preparation of a 4-halophenylpiperidine derivative
- Metal-catalyzed cross-coupling reactions to elaborate the structure
- Introduction of the imidazolidinone moiety via cyclization reactions
Representative Example from Patent Literature
Patent US3318900A describes the synthesis of related compounds through the reaction of piperidine derivatives with suitably functionalized benzimidazolones. This approach could be adapted by:
- Initial preparation of 4-(1-piperidinyl)phenyl derivatives through nucleophilic aromatic substitution
- Coupling with a 3-aminobenzoic acid derivative
- Construction of the imidazolidinone ring via cyclization
Reaction Parameters
Table 3: Key Reaction Parameters for Piperidine Building Block Synthesis
| Reaction | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Piperidine attachment | 4-fluorobenzylchloride, piperidine, Na₂CO₃ | 60h reflux in 4-methyl-2-pentanone | 65-75% |
| Amide formation | Acid chloride, amine, TEA | DCM, 0°C to RT, 4h | 80-90% |
| Imidazolidinone cyclization | Formaldehyde, MeOH | Reflux, 8h | 70-80% |
This approach is supported by example procedures detailed in US3318900A, which provides validated methods for similar structural transformations.
Catalytic Methods for Ring Formation
Transition Metal-Catalyzed Approaches
Recent advancements in transition metal catalysis offer promising routes for the preparation of complex heterocycles. For the target compound, palladium or copper-catalyzed methodologies could facilitate:
- C-N bond formation for constructing the piperidine-aryl linkage
- Intramolecular cyclization to form the imidazolidinone ring
Organocatalytic Methods
The use of benzoic acid as an organocatalyst for imidazolidinone formation represents an environmentally friendly approach. This method is particularly advantageous as it:
- Avoids the use of expensive or toxic transition metal catalysts
- Operates under relatively mild conditions
- Generally provides good functional group tolerance
- Results in high yields for a variety of substrates
Optimized Conditions for Organocatalytic Approach
Table 4: Optimization of Organocatalytic Imidazolidinone Formation
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzoic acid (10) | Toluene | 80 | 12 | 65 |
| 2 | Benzoic acid (20) | Toluene | 100 | 8 | 78 |
| 3 | Benzoic acid (20) | DCM | 40 | 24 | 45 |
| 4 | Acetic acid (20) | Toluene | 100 | 12 | 52 |
| 5 | p-TsOH (10) | Toluene | 80 | 8 | 61 |
Based on these results, the use of benzoic acid (20 mol%) in toluene at 100°C provides optimal conditions for the formation of the imidazolidinone core structure.
Stereochemical Considerations
Diastereoselectivity in Imidazolidinone Formation
The formation of the imidazolidinone ring creates a stereogenic center, leading to potential diastereomers. Research indicates that:
- Reactions involving pyrrolidine typically proceed with high diastereoselectivity
- Piperidine-derived reactions often show poor diastereoselectivity
- The stereocenter can be configurationally unstable under reaction conditions
Studies have demonstrated that product ratios may reflect the thermodynamic stabilities of the diastereomers rather than kinetic control.
Controlling Stereochemistry
To achieve improved stereochemical control, several strategies can be employed:
- Careful temperature control during the cyclization step
- Selection of appropriate catalysts that favor specific transition states
- Use of chiral auxiliaries or catalysts for asymmetric induction
- Separation and purification of diastereomers post-reaction
Purification and Characterization
Purification Techniques
The isolation of pure benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- typically requires:
- Initial workup involving extraction and washing procedures
- Column chromatography using silica gel with appropriate solvent systems
- Recrystallization from suitable solvents (acetone, ethanol, or mixtures)
Characterization Methods
Comprehensive characterization of the compound involves:
- Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm structure
- High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation
- Infrared Spectroscopy (IR) to identify functional groups
- X-ray Crystallography for definitive structural and stereochemical analysis
Comparative Analysis of Synthetic Routes
Efficiency Comparison
Table 5: Comparative Analysis of Synthetic Approaches
| Synthetic Approach | Advantages | Limitations | Overall Efficiency |
|---|---|---|---|
| Redox-Annulation | Direct formation of imidazolidinone core; atom-economical | Diastereoselectivity issues with piperidine derivatives | High |
| Decarboxylative Cyclization | Established methodology; good stereoselectivity | Requires specific amino acid precursors | Medium-High |
| Stepwise Synthesis | Flexible; accommodates various substituents | Multiple steps; potentially lower overall yield | Medium |
| Piperidine Building Block Approach | Validated methods in patent literature | May require specialized reagents | Medium-High |
| Catalytic Methods | Modern, potentially scalable approaches | May require optimization for specific substrate | High |
Scale-Up Considerations
For larger-scale preparations, several factors require consideration:
- Redox-annulation approaches may be preferred due to fewer steps
- Solvent selection is critical (toluene or DCM generally preferred)
- Heat management during exothermic steps
- Purification strategies that minimize solvent usage
- Economic factors including reagent costs and availability
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring in the benzoic acid core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of benzoic acid derivatives with substituted imidazolidinone or related heterocyclic systems. Below is a detailed comparison with structurally similar compounds, focusing on substituent variations, molecular properties, and inferred biological implications.
Table 1: Structural and Molecular Comparison of Key Analogs
Key Observations from Structural Comparisons
Substituent Effects on Physicochemical Properties: The piperidinyl group in the target compound introduces a basic nitrogen atom, which may improve solubility in acidic environments (e.g., lysosomes) and facilitate interactions with charged residues in biological targets . The trifluoromethoxy group in analog C19H17F3N2O4 provides steric hindrance and electron-withdrawing effects, which could modulate receptor-binding kinetics .
Biological Activity Inferences: While direct activity data for the target compound are unavailable, structurally related imidazolidinone derivatives (e.g., pyrazole-based analogs in ) demonstrate antimicrobial activity, suggesting a possible shared mechanism of action via enzyme inhibition .
Synthetic Accessibility :
- The synthesis of such compounds typically involves condensation reactions between substituted phenyl rings and heterocyclic precursors (e.g., hydrazine hydrate and benzoyl chloride, as seen in ). Modifying the substituent R group (e.g., piperidinyl vs. fluorophenyl) requires tailored reagents and reaction conditions .
Biological Activity
Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- is a complex organic compound that exhibits significant potential in medicinal chemistry. This compound features a benzoic acid moiety linked to an imidazolidinyl group, which is further substituted with a piperidinyl and a phenyl group. Its unique structural characteristics suggest diverse biological activities, which are critical for its applications in pharmacology and therapeutic development.
- Molecular Formula : C21H24N2O3
- Molecular Weight : 365.43 g/mol
- CAS Number : Not specified in the sources but related compounds can be found under similar identifiers.
Pharmacological Potential
Research indicates that benzoic acid derivatives often exhibit various biological activities, including:
Binding Affinity Studies
Studies focusing on the binding affinity of this compound to various biological targets are essential for understanding its pharmacological potential. For instance:
- Cannabinoid Receptors : Some derivatives have been noted for their selectivity towards cannabinoid receptors, particularly CB2, which is relevant for pain management and inflammation .
- Protein Interactions : The compound may also influence protein interactions within metabolic pathways, suggesting its role in biochemical research aimed at understanding disease mechanisms .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzoic Acid | Simple carboxylic acid | Basic structure without nitrogen substitution |
| 4-Piperidone | Contains a piperidine ring | Lacks the benzoic acid moiety |
| Imidazolidine Derivatives | Similar ring structure | Varies in substituents affecting biological activity |
| Benzimidazole Derivatives | Contains nitrogen in a different ring structure | Often exhibits distinct pharmacological properties |
Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- stands out due to its dual nitrogen-containing rings, suggesting multifunctionality in biological systems that may lead to unique therapeutic applications compared to these similar compounds.
Case Studies and Research Findings
While direct case studies specifically involving benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]- are sparse, related research provides insights into its potential applications:
- Pharmaceutical Development : This compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders, enhancing drug efficacy and specificity .
- Biochemical Research : It has been utilized in studies exploring enzyme inhibition and protein interactions, providing insights into metabolic pathways and potential therapeutic targets .
- Material Science Applications : The compound is incorporated into polymer formulations to improve mechanical properties and thermal stability, indicating its versatility beyond medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
